Perakine

Beschreibung

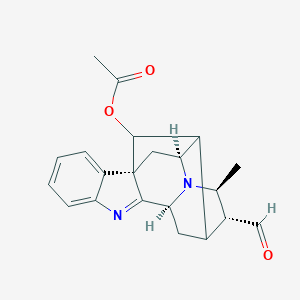

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4382-56-3 |

|---|---|

Molekularformel |

C21H22N2O3 |

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

[(1R,10S,12R,13R,14S,16S,17S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |

InChI |

InChI=1S/C21H22N2O3/c1-10-13(9-24)12-7-16-19-21(14-5-3-4-6-15(14)22-19)8-17(23(10)16)18(12)20(21)26-11(2)25/h3-6,9-10,12-13,16-18,20H,7-8H2,1-2H3/t10-,12-,13-,16-,17-,18-,20+,21+/m0/s1 |

InChI-Schlüssel |

GDXJMOGWONJRHL-AFXVYWMKSA-N |

SMILES |

CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |

Isomerische SMILES |

C[C@H]1[C@@H]([C@@H]2C[C@@H]3N1[C@@H]4[C@H]2[C@H]([C@@]5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |

Kanonische SMILES |

CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |

Aussehen |

Powder |

Herkunft des Produkts |

United States |

Occurrence and Natural Bioproduction

Botanical Sources of Perakine and Related Alkaloids

This compound and its related alkaloids are predominantly isolated from species within the Rauvolfia genus. Another oxidized derivative, this compound N4-oxide, has been identified in the Alstonia genus. The distribution of these compounds varies among different plant species and even within different parts of the same plant.

Rauvolfia serpentina, commonly known as Indian snakeroot, is a significant botanical source of numerous indole (B1671886) alkaloids, including this compound. While the plant is well-known for producing alkaloids like reserpine (B192253) and ajmaline (B190527), this compound has also been isolated from this species. Notably, this compound, along with vomilenine (B1248388), has been observed to be produced in cell suspension cultures of Rauvolfia serpentina, sometimes in contrast to the alkaloid profiles of the wild plant nih.govmed-life.cnnih.govnih.gov. The biosynthesis of ajmaline in R. serpentina involves vomilenine as an intermediate, which can be isomerized into this compound nih.govebi.ac.uk.

Rauvolfia verticillata is another species within the Rauvolfia genus recognized as a natural source of this compound. This compound has been isolated and purified from the roots of Rauvolfia verticillata. Other alkaloids, such as antirhine (B101062) and dihydroperaksine (B1209952), have also been isolated from the herbs of Rauvolfia verticillata, while rauvovertine A is found in the stems.

This compound N4-oxide, an oxidized derivative of this compound, has been isolated from the 80% ethanol (B145695) extract of Alstonia yunnanensis. Alstonia yunnanensis is a medicinal plant traditionally used in Southwest China. The phytochemical investigation of this plant has revealed the presence of several monoterpenoid indole alkaloids, including this compound N4-oxide.

The following table summarizes the botanical sources and the specific this compound compounds found:

| Botanical Source | Family | Compound(s) Found | Plant Part(s) Mentioned |

| Rauvolfia serpentina | Apocynaceae | This compound | Cell cultures, Wild plant |

| Rauvolfia verticillata | Apocynaceae | This compound | Roots, Herbs, Stems |

| Rauvolfia caffra | Apocynaceae | This compound | Leaves |

| Rauvolfia capixabae | Apocynaceae | This compound | Stem bark |

| Rauvolfia yunnanensis | Apocynaceae | This compound | Leaves |

| Alstonia yunnanensis | Apocynaceae | This compound N4-oxide | Whole plant (ethanol extract) |

Rauvolfia verticillata

Methodologies for Plant Material Sourcing and Initial Extraction

The isolation of alkaloids like this compound from plant sources typically involves a series of steps, beginning with the sourcing of plant material and followed by initial extraction. The specific methodologies can vary depending on the plant species, the target alkaloid, and the intended downstream applications.

Plant material sourcing involves the collection of specific plant parts known to contain the desired alkaloids, such as roots, leaves, or stem bark nih.gov. In some research, cell suspension cultures are utilized as an alternative source of alkaloids nih.govmed-life.cnnih.govnih.gov.

Initial extraction methodologies aim to separate the alkaloids from the bulk plant material. Traditional extraction methods include techniques such as maceration, percolation, decoction, reflux extraction, and Soxhlet extraction. These methods typically involve soaking the plant material in a suitable solvent or series of solvents to dissolve the target compounds. The choice of solvent is crucial and often depends on the polarity of the alkaloids being extracted. Common solvents used in plant extraction include polar solvents like water and alcohols, intermediate polar solvents such as acetone (B3395972) and dichloromethane (B109758), and nonpolar solvents like n-hexane and chloroform.

For the extraction of alkaloids from Rauvolfia species, solvent extraction is a common initial step. For instance, dichloromethane extract of Rauvolfia capixabae stem bark has been used, followed by chromatographic methods for the isolation of alkaloids including this compound. Similarly, an 80% ethanol extract of Alstonia yunnanensis was used to obtain this compound N4-oxide and other alkaloids.

Modern extraction techniques, such as ultrasound-assisted extraction and microwave-assisted extraction, are also employed to improve efficiency and reduce extraction time. These methods can enhance the release of compounds from the plant matrix.

Following the initial extraction, further purification steps, often involving various chromatographic techniques, are necessary to isolate pure this compound or this compound N4-oxide from the complex mixture of compounds present in the crude extract.

Biosynthesis and Enzymology of Perakine

Integration of Perakine within the Monoterpenoid Indole (B1671886) Alkaloid Biosynthetic Network

This compound is integrated into the complex biosynthetic network of monoterpenoid indole alkaloids (MIAs) in Rauvolfia serpentina. researchgate.netnih.govresearchgate.net This network involves numerous enzymatic steps to produce a variety of alkaloids, including the well-known antiarrhythmic drug ajmaline (B190527). nih.govd-nb.info this compound's position within this network highlights the intricate metabolic pathways plants utilize to generate diverse secondary metabolites. biosynth.com

Specific Role in the Ajmaline Biosynthetic Pathway Side-Branch

This compound plays a specific role in a side-branch of the ajmaline biosynthetic pathway. researchgate.netwikipedia.orgqmul.ac.uk The 10-step main route to ajmaline involves several intermediates, and this compound is connected to this pathway at the stage of vomilenine (B1248388). researchgate.netresearchgate.net Vomilenine can undergo isomerization to form this compound, a reaction that can occur under acidic conditions. researchgate.netresearchgate.net While this isomerization can happen chemically, the specific enzyme responsible for this step in the plant has not yet been definitively identified. researchgate.netresearchgate.net The formation of this compound then diverts from the main ajmaline route, leading to the biosynthesis of other alkaloids, such as raucaffrinoline and (19S,20R)-19,20-dihydroperaksines, which possess different structural scaffolds. nih.govd-nb.info

Enzymatic Catalysis Involving this compound

The key enzymatic step involving this compound is its conversion to raucaffrinoline, a reaction catalyzed by the enzyme this compound reductase (PR). researchgate.netnih.govnih.gov This reaction is an NADPH-dependent reduction of the aldehyde functional group in this compound to an alcohol in raucaffrinoline. researchgate.netnih.govwikipedia.orgnih.gov

This compound Reductase (PR): A Key Biocatalyst

This compound reductase (PR) is a crucial enzyme in the side-branch pathway leading from this compound. researchgate.netnih.govresearchgate.net It functions as an NADPH-dependent oxidoreductase. wikipedia.orgqmul.ac.uk

Classification and Phylogenetic Analysis within the Aldo-Keto Reductase (AKR) Superfamily

This compound reductase is classified as a member of the aldo-keto reductase (AKR) superfamily. researchgate.netnih.govebi.ac.uknih.govnih.govosti.gov Sequence alignments and phylogenetic analyses have established PR as belonging to the AKR13 family, founding a new subgroup designated AKR13D, specifically AKR13D1. nih.govnih.govresearchgate.netresearchgate.net PR was the first plant enzyme identified within the AKR13 family, which previously only contained proteins of bacterial and fungal origin. nih.govresearchgate.net BLAST analyses indicate that PR-type proteins are not present in the animal kingdom. nih.gov PR exhibits a conserved catalytic tetrad consisting of Asp52, Tyr57, Lys84, and His126, which is characteristic of the AKR superfamily. researchgate.netnih.govebi.ac.uk

Functional Expression and Characterization (e.g., in Escherichia coli)

This compound reductase from Rauvolfia serpentina has been successfully cloned and functionally expressed in Escherichia coli. researchgate.netnih.govosti.govresearchgate.netchemfaces.com This was achieved using a "reverse-genetic" approach from Rauvolfia serpentina cell suspension cultures. researchgate.netnih.govchemfaces.com The expressed protein was obtained as an N-terminal His(6)-tagged protein, facilitating purification. researchgate.netnih.govchemfaces.com Functional overexpression in E. coli has allowed for detailed biochemical characterization of PR. nih.gov Crystallization of the purified and methylated enzyme, including a triple mutant, has been reported, enabling preliminary X-ray analysis and structural determination. nih.govnih.govosti.govnih.gov The crystal structure of PR, including complexes with NADPH, has been solved, revealing an unusual α8/β6 barrel fold and conformational changes upon NADPH binding that create space for substrate binding. nih.govnih.gov

Mechanistic Insights into NADPH-Dependent Reduction

The conversion of this compound to raucaffrinoline is catalyzed by this compound reductase (PR), an enzyme that utilizes NADPH as a cofactor. researchgate.netchemfaces.comresearchgate.netnih.govresearchgate.netnih.gov This reaction involves the reduction of the aldehyde functional group in this compound to an alcohol in raucaffrinoline. chemfaces.comnih.govresearchgate.netnih.gov As a member of the aldo-keto reductase (AKR) superfamily, PR catalyzes the stereoselective reduction of carbonyl compounds. researchgate.netchemfaces.comscience.govtaylorandfrancis.com The catalytic mechanism of AKRs typically involves the transfer of a hydride from NADPH to the substrate's carbonyl carbon, coupled with proton donation from a catalytic tyrosine residue. taylorandfrancis.com The cofactor, NADPH, binds to the enzyme prior to the substrate, which is essential for the enzymatic reaction. amazonaws.com

Molecular and Structural Biology of this compound Reductase

This compound reductase (PR) is classified as a novel member of the aldo-keto reductase (AKR) superfamily, specifically designated as AKR13D1. chemfaces.comnih.govresearchgate.netnih.gov It is the first example from the AKR family known to be involved in the biosynthesis of plant monoterpenoid indole alkaloids. researchgate.netchemfaces.comnih.gov PR from Rauvolfia serpentina has a length of 337 amino acids. ebi.ac.ukebi.ac.uk

Amino Acid Sequence Analysis and Homology

Sequence alignments have established PR as a new member of the AKR superfamily. researchgate.netchemfaces.comnih.gov Analysis of the amino acid sequence reveals homology with proposed aldo-keto reductases from various plant species, as well as plant AKRs with known functions. researchgate.net The sequence identity of PR from Rauvolfia serpentina (GenBank accession number AAX11684.1) is 100%. researchgate.net Homology percentages with other plant AKRs vary, for instance, 66% with a putative auxin-induced protein from Oryza sativa and 56% with a putative auxin-induced protein from Arabidopsis thaliana. researchgate.net

Identification and Role of Conserved Catalytic Residues (Asp52, Tyr57, Lys84, His126)

This compound reductase exhibits the conserved catalytic tetrad characteristic of the AKR superfamily: Asp52, Tyr57, Lys84, and His126. ebi.ac.ukresearchgate.netchemfaces.comnih.gov These residues are crucial for the enzyme's catalytic activity. ebi.ac.ukresearchgate.netchemfaces.comnih.gov Site-directed mutagenesis studies where each of these functional residues was mutated to alanine (B10760859) resulted in a significant loss of enzyme activity, exceeding 97.8%, across different substrate groups. ebi.ac.ukresearchgate.netchemfaces.comnih.gov Specifically, Tyr57 is identified as the proton donor in the active site. uniprot.org

X-ray Crystallography and Three-Dimensional Structure Elucidation

The crystal structure of this compound reductase has been determined through X-ray crystallography. nih.govresearchgate.netnih.govebi.ac.ukuni-regensburg.dewwpdb.orgwwpdb.orgexpasy.orgpdbj.org The structure of methylated His(6)-PR was solved at a resolution of 2.31 Å. chemfaces.comnih.govresearchgate.netnih.gov However, the active site in this initial structure was obstructed by interactions with a neighboring symmetric molecule in the crystal lattice. chemfaces.comnih.govresearchgate.netnih.gov To overcome this, an A213W mutant was generated, and the atomic structure of the His(6)-PR-A213W complex with NADPH was determined at a higher resolution of 1.77 Å. chemfaces.comnih.govresearchgate.netnih.gov

Conformational Changes upon Co-factor (NADPH) Binding

Upon binding of the cofactor NADPH, this compound reductase undergoes dramatic conformational changes and movements. nih.govresearchgate.netnih.gov Two additional β-strands in the C-terminus become ordered, forming one α-helix. nih.govresearchgate.netnih.gov A significant movement, up to 24 Å, is observed. nih.govresearchgate.netnih.gov These conformational changes create a larger space within the enzyme, accommodating substrates of varying sizes and enhancing enzyme activity. nih.govresearchgate.netnih.gov The NADPH cofactor binds in an extended pocket, although the nicotinamide (B372718) riboside moiety has been observed to be disordered in some structures. nih.govresearchgate.netnih.gov The cooperative kinetics observed when NADPH concentration is varied are a result of these conformational changes. nih.govresearchgate.netnih.gov

Vomilenine-Perakine Isomerization

The isomerization of vomilenine to this compound is a crucial step that branches the ajmaline biosynthetic pathway towards the peraksine (B1174184) alkaloids. researchgate.netfrontiersin.orgnih.govscilit.com While this transformation can occur under acidic conditions chemically, biochemical studies indicate that plant enzymes facilitate this isomerization. frontiersin.orgubc.ca Recent research suggests that a cytochrome P450 enzyme, vinorine (B1233521) hydroxylase (CYP82S18), which also catalyzes the hydroxylation of vinorine to vomilenine, possesses a dual catalytic activity that includes the non-oxidative isomerization of vomilenine to this compound. frontiersin.orgnih.govscilit.com This enzymatic isomerization is thought to involve an enzymatically induced ring-opening followed by a series of rearrangements, potentially facilitated by the enzyme's active site. frontiersin.orgubc.ca This dual functionality provides a control mechanism for the metabolic branch point in the Rauvolfia alkaloid pathway. nih.govscilit.com

Here is a data table summarizing some key properties of this compound Reductase:

| Property | Value / Description | Source |

| Enzyme Name | This compound Reductase (PR) | researchgate.netchemfaces.com |

| EC Number | 1.1.1.317 | wikipedia.org |

| Superfamily | Aldo-Keto Reductase (AKR) | researchgate.netchemfaces.com |

| Subfamily | AKR13D (specifically AKR13D1) | chemfaces.comnih.gov |

| Organism | Rauvolfia serpentina | researchgate.netnih.gov |

| Catalyzed Reaction | This compound + NADPH + H Raucaffrinoline + NADP | wikipedia.org |

| Substrate Specificity | Broad, converts aldehydes and ketones; high selectivity for alkaloids. researchgate.netchemfaces.comnih.govuniprot.org | |

| Cofactor | NADPH (cannot be replaced by NADH). uniprot.org | |

| Conserved Catalytic Tetrad | Asp52, Tyr57, Lys84, His126. ebi.ac.ukresearchgate.netchemfaces.comnih.gov | |

| Optimum pH | 7.0. uniprot.org | |

| Optimum Temperature | 50 °C. uniprot.org | |

| Molecular Weight | ~37.46 KDa (Theoretical, based on sequence). ebi.ac.uk | |

| Structural Fold | Unusual α(8)/β(6) barrel. nih.govresearchgate.netnih.gov | |

| PDB IDs | 3UYI, 3V0S, 3V0T, 3V0U. nih.govresearchgate.netebi.ac.ukwwpdb.orgwwpdb.orgexpasy.orgpdbj.orgrcsb.org |

Chemical Facilitation under Acidic Conditions

The isomerization of vomilenine to this compound can occur non-enzymatically. nih.gov This chemical transformation is facilitated under acidic conditions. nih.govresearchgate.netresearchgate.net While possible chemically, early studies indicated that this conversion requires extreme conditions. frontiersin.orgresearchgate.net The process involves the introduction of a hydroxyl group at C-21 of vomilenine, which allows for ring opening via a hemiaminal. The resulting amine can then undergo a Michael addition to form this compound. nih.gov Acidic conditions are known to facilitate various organic reactions, including hydrolysis and rearrangements, which aligns with their role in this non-enzymatic isomerization. ocr.org.uktwistbioscience.comphysicsandmathstutor.comwikipedia.org

Enzymatic Facilitation (e.g., Cytochrome P450 Enzymes like CYP82S18)

Although the conversion of vomilenine to this compound can occur chemically, biochemical studies have shown that plant enzymes facilitate this isomerization. frontiersin.orgresearchgate.net The cytochrome P450 enzyme CYP82S18, also known as vinorine hydroxylase (VH), plays a significant role in this process in Rauvolfia serpentina. nih.govfrontiersin.org CYP82S18 is a unique P450 involved in monoterpenoid indole alkaloid (MIA) metabolism that catalyzes not only the ring hydroxylation of vinorine to form vomilenine but also the non-oxidative isomerization of vomilenine to this compound. nih.govfrontiersin.orgresearchgate.netresearchgate.net This dual catalytic activity at a metabolic branch point is crucial for diversifying the alkaloid profile in Rauvolfia. nih.govfrontiersin.org It is suggested that keeping the product vomilenine within the active site of CYP82S18 after hydroxylation facilitates a series of rearrangements via ring opening and Michael addition, leading to this compound formation. frontiersin.org

Another enzyme relevant to this compound metabolism, though acting downstream of its formation, is this compound reductase (PR). ebi.ac.uknih.govnih.govresearchgate.netchemfaces.com this compound reductase catalyzes the NADPH-dependent reduction of the aldehyde this compound to the alcohol raucaffrinoline. nih.govnih.govchemfaces.comnih.gov PR is a member of the aldo-keto reductase (AKR) superfamily, specifically designated as AKR13D1. ebi.ac.uknih.govnih.gov It is involved in a side branch of the ajmaline biosynthetic pathway and contributes to the expansion of the Rauvolfia alkaloid network. nih.govnih.govresearchgate.netchemfaces.com PR exhibits broad substrate acceptance for compounds with reducible carbonyl functions, including monoterpenoid indole alkaloids, and shows high selectivity within this group. ebi.ac.uknih.govresearchgate.netchemfaces.com The enzyme's structure and cofactor binding have been studied, revealing an unusual α8/β6 barrel fold and conformational changes upon NADPH binding that facilitate substrate binding. nih.govnih.gov

Kinetic parameters for this compound reductase have been determined, illustrating its activity with different substrates.

| Substrate | KM (mM) | Vmax (pmol/sec/µg) | Optimum pH | Optimum Temperature (°C) |

| This compound | 0.83 uniprot.org | 0.368 uniprot.org | 7.0 uniprot.org | 50 uniprot.org |

| 4-nitrobenzaldehyde | 0.28 uniprot.org | 217.39 uniprot.org | - | - |

| Coniferyl aldehyde | 1.29 uniprot.org | 1.11 uniprot.org | - | - |

Expansion of the Rauvolfia Alkaloid Network through this compound Metabolites

This compound serves as a key intermediate in a side route branching from the main ajmaline pathway, leading to the biosynthesis of this compound-derived alkaloids, such as raucaffrinoline and dihydroperaksine (B1209952). prota4u.orgnih.govnih.govresearchgate.netresearchgate.netchemfaces.com The discovery and characterization of enzymes like this compound reductase highlight how these side branches contribute to the extensive chemical diversity observed in Rauvolfia species. ebi.ac.ukresearchgate.netresearchgate.netchemfaces.com The presence and activity of enzymes like this compound reductase in specific tissues, such as leaves where this compound and its derivatives accumulate, further contribute to the spatially localized production of different alkaloids within the plant. nih.gov This enzymatic machinery, acting on intermediates like this compound, significantly extends the Rauvolfia alkaloid network beyond the primary ajmaline pathway, leading to a novel group of peraksine alkaloids. ebi.ac.ukresearchgate.netresearchgate.netchemfaces.com

Preclinical Biological and Pharmacological Investigations

In Vitro Cellular Studies

Indole (B1671886) alkaloids, as a class of natural compounds, have been investigated for their effects on cellular processes, including proliferation and apoptosis, demonstrating potential in oncology research. biosynth.combiosynth.comresearchgate.net

Modulation of Cellular Proliferation Pathways

Studies on various indole derivatives have indicated their ability to interfere with cellular processes that regulate cell proliferation. biosynth.combiosynth.com This interference targets specific cellular pathways, potentially disrupting the growth of malignant cells. biosynth.com

Induction of Apoptosis in Cell Lines

Indole alkaloids have been shown to induce apoptosis in various cell lines. biosynth.comresearchgate.netnih.govvtt.fi Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. medscidiscovery.com While research on Perakine specifically inducing apoptosis in cell lines is limited in the provided data, related indole alkaloids have demonstrated this capability, sometimes through mechanisms involving the intrinsic pathway of apoptosis. researchgate.netmedscidiscovery.comnih.gov

Investigation of Potential Antitumor Activities in Preclinical Models

Based on in vitro findings suggesting interference with cellular proliferation and induction of apoptosis, this compound is a subject of interest in oncology research for its potential antitumor activities. biosynth.combiosynth.com Its properties as a plant-derived compound offer avenues for exploring natural product-based chemotherapeutic agents. biosynth.com However, specific detailed preclinical in vivo antitumor studies focusing solely on this compound were not prominently featured in the provided search results, although such studies are conducted for other potential anticancer agents. researchgate.netresearcher.life this compound N4-oxide has shown weak cytotoxicity against tested cell lines in some in vitro studies. nih.govsemanticscholar.orgmdpi.com

Anti-inflammatory Activity and Molecular Mechanisms

Indole alkaloids are known to possess anti-inflammatory properties. nih.govresearchgate.net Investigations into the anti-inflammatory activity of this compound derivatives have focused on their effects on key inflammatory mediators.

Selective Inhibition of Cyclooxygenase-2 (COX-2) (e.g., this compound N4-oxide)

This compound N4-oxide, a derivative isolated from Alstonia yunnanensis, has demonstrated selective inhibitory activity against Cyclooxygenase-2 (COX-2). nih.govsemanticscholar.orgmdpi.comnih.govmdpi.comresearchgate.net COX-2 is an enzyme that plays a significant role in inflammatory pathways. uclouvain.begoogle.com Studies using in vitro anti-inflammatory assays have shown that this compound N4-oxide exhibits substantial inhibition of COX-2. nih.govsemanticscholar.orgmdpi.comnih.govmdpi.com Notably, these studies reported high potency percentages for COX-2 inhibition by this compound N4-oxide, while showing no significant inhibition of COX-1, the cyclooxygenase isoform generally associated with protecting the gastrointestinal lining. nih.govsemanticscholar.orgmdpi.comnih.gov

Table 1: In Vitro Selective COX-2 Inhibition by this compound N4-oxide

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |

| This compound N4-oxide | < 45 | 94.77 | nih.govsemanticscholar.orgmdpi.comnih.gov |

| Raucaffrinoline N4-oxide | < 45 | 88.09 | nih.govsemanticscholar.orgmdpi.comnih.gov |

| Vinorine (B1233521) N4-oxide | < 45 | 94.05 | nih.govsemanticscholar.orgmdpi.comnih.gov |

| Indomethacin (Control) | Not specified | 100 (Potency 1.0) | mdpi.com |

Note: Data for Indomethacin is presented as potency relative to COX-2 inhibition.

The selective inhibition of COX-2 by this compound N4-oxide suggests a potential mechanism for its anti-inflammatory effects with potentially reduced risk of gastrointestinal side effects often associated with non-selective COX inhibitors. google.comunja.ac.id

Cardioprotective Efficacy in Animal Models

Recent research has explored the cardioprotective effects of this compound. A study investigating the pharmacological impact of this compound on myocardial ischemia-reperfusion (I/R) injury in type-2 diabetic rats demonstrated therapeutic potential. viamedica.plresearchgate.netresearcher.liferesearchgate.net Myocardial I/R injury is a serious condition, and type 2 diabetes enhances the heart's vulnerability to such damage. viamedica.pl

The study indicated that this compound treatment led to significant improvements in cardiac function parameters in the diabetic rat model. viamedica.plresearcher.life This included better left ventricular systolic pressure (LVSP), ±dP/dtmax (indices of myocardial contractility and relaxation), and heart rate compared to untreated I/R hearts. viamedica.pl The group administered 10 mg/kg of this compound showed the most notable improvement in functional recovery during early reperfusion. viamedica.pl

Furthermore, this compound significantly lowered the levels of cardiac damage biomarkers, such as creatine (B1669601) kinase (CK), CK-MB, alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and lactate (B86563) dehydrogenase (LDH), in a dose-dependent manner in I/R rats compared to unprotected I/R rats. viamedica.pl

Table 2: Effect of this compound on Cardiac Biomarkers in Diabetic Rats with I/R Injury

| Biomarker | Untreated I/R Rats | This compound-Treated Rats (Dose-dependent effect) | Reference |

| CK | Significantly Higher | Significantly Lowered | viamedica.pl |

| CK-MB | Significantly Higher | Significantly Lowered | viamedica.pl |

| ALT | Significantly Higher | Significantly Lowered | viamedica.pl |

| AST | Significantly Higher | Significantly Lowered | viamedica.pl |

| LDH | Significantly Higher | Significantly Lowered | viamedica.pl |

This compound also demonstrated a reduction in oxidative stress, evidenced by lowered levels of malondialdehyde (MDA) and increased levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) in I/R rats. viamedica.pl Additionally, the production of pro-inflammatory cytokines, including IL-1β, IL-6, IL-17, and TNF-α, was found to be lowered in this compound-treated rats. viamedica.pl

The proposed mechanism underlying this compound's cardioprotective effect in this model involves the inhibition of the TLR4/NF-κB signaling pathway, which plays a role in inflammation and cellular responses to injury. viamedica.plresearchgate.netresearcher.liferesearchgate.net These findings suggest that this compound may protect against hypoxia-induced cardiomyocyte injury by modulating this pathway. viamedica.plresearcher.life

Mitigation of Myocardial Ischemia-Reperfusion Injury (e.g., Type-2 Diabetic Rat Model)

Myocardial ischemia-reperfusion (I/R) injury is a serious condition, and the development of natural remedies for this injury has been an area of growing interest. viamedica.plnih.gov Research has investigated the pharmacological effect of this compound in myocardial I/R injury using a type 2 diabetic rat model. viamedica.plnih.govviamedica.pl The model involved inducing diabetes in rats and subsequently developing a myocardial I/R injury model in isolated rat hearts using an improved Langendorff retrograde perfusion technique. viamedica.plnih.govviamedica.pl

Results from these studies suggest that this compound significantly reduced infarct size and volume. viamedica.plnih.govviamedica.pl Furthermore, it demonstrated an improvement in cardiac ability, as indicated by parameters such as Left Ventricular Systolic Pressure (LVSP), ±dP/dtmax, and heart rate. viamedica.plnih.govviamedica.pl this compound also significantly lowered the levels of cardiac biomarkers, including Creatine Kinase (CK), Creatine Kinase-MB (CK-MB), Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH), in a dose-dependent manner when compared to unprotected I/R rats. viamedica.plnih.govviamedica.pl

Reduction of Oxidative Stress Biomarkers (e.g., MDA, SOD, GSH)

Oxidative stress plays a significant role in various pathological conditions, including myocardial I/R injury. viamedica.plfrontiersin.orgmdpi.com Studies on this compound's effects in I/R rats have shown a reduction in the level of oxidative stress biomarkers. viamedica.plnih.govviamedica.pl Specifically, the levels of Malondialdehyde (MDA), a marker of lipid peroxidation, were found to be lowered. viamedica.plnih.govviamedica.plmdpi.com Concurrently, the levels of antioxidants such as Superoxide Dismutase (SOD) and Reduced Glutathione (GSH) were also found to be favorably affected in I/R rats treated with this compound. viamedica.plnih.govviamedica.plfrontiersin.orgresearchgate.netresearchgate.net

Modulation of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, IL-17, TNF-α)

Inflammation is a key component of myocardial I/R injury. viamedica.plnih.govviamedica.pl Preclinical investigations have indicated that this compound can reduce the production of pro-inflammatory cytokines. viamedica.plnih.govviamedica.pl These include Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Tumor Necrosis Factor-alpha (TNF-α). viamedica.plnih.govviamedica.plnih.govthermofisher.comfrontiersin.orgfoliamedica.bgmdpi.com The observed reduction in these cytokines suggests an anti-inflammatory effect of this compound in the context of myocardial I/R injury in diabetic rats. viamedica.plnih.govviamedica.pl

Involvement of Intracellular Signaling Pathways (e.g., TLR4/NF-κB Cascade)

The anti-inflammatory effects of this compound in I/R rats are believed to be linked to its influence on specific intracellular signaling pathways. viamedica.plnih.govviamedica.pl Research suggests that this compound's action may involve the reduction of TNF-α, NF-κB, and TLR4. viamedica.plnih.govviamedica.pl Both RT-qPCR and western blot analyses have provided evidence supporting this link. viamedica.plnih.govviamedica.pl Studies indicate that this compound could potentially alleviate cardiac ischemia-reperfusion injury in rats by blocking the TLR4/NF-κB signaling cascade. viamedica.plnih.govviamedica.pl The TLR4/NF-κB pathway is known to play a crucial role in initiating inflammatory responses and the expression of pro-inflammatory cytokines. dovepress.complos.org

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Perakine's Biological Activities

This compound itself is a substrate for this compound reductase (PR), an enzyme crucial in the biosynthesis of raucaffrinoline ebi.ac.ukuniprot.orgnih.gov. The biological activity of this compound in this context is its role as a metabolic intermediate. While the specific structural determinants of this compound's direct biological activities beyond its role as an enzyme substrate are not extensively detailed in the search results, its structural features, characteristic of the ajmalan (B1240692) type with a hemiacetal ring and specific substitutions, are recognized within the broader context of indole (B1671886) alkaloid SAR nih.govpageplace.deacs.org. The presence of a reducible carbonyl function is key for its conversion by this compound reductase ebi.ac.ukresearchgate.net.

Enzymatic Structure-Activity Relationships of this compound Reductase

This compound reductase (PR) is an NADPH-dependent enzyme belonging to the aldo-keto reductase (AKR) superfamily ebi.ac.ukuniprot.orgresearchgate.netnih.gov. It catalyzes the reduction of the aldehyde group in this compound to an alcohol, yielding raucaffrinoline uniprot.orgnih.gov. Studies on PR have focused on understanding the relationship between its protein structure and its enzymatic activity and substrate specificity. PR exhibits broad substrate acceptance, reducing various compounds with reducible carbonyl functions, including benzaldehyde, cinnamic aldehyde derivatives, and certain monoterpenoid indole alkaloids, while showing extraordinary selectivity within the alkaloid group ebi.ac.ukuniprot.orgresearchgate.netnih.gov. This suggests that specific structural features of the substrate molecule are recognized by the enzyme's active site.

Sequence alignments reveal that PR possesses a conserved catalytic tetrad composed of Asp52, Tyr57, Lys84, and His126, characteristic of the AKR superfamily ebi.ac.ukresearchgate.netnih.gov. These residues are critical for the enzyme's catalytic function.

Impact of Site-Directed Mutagenesis on Enzyme Activity and Specificity

Site-directed mutagenesis studies on this compound reductase have provided insights into the roles of specific amino acid residues in its activity. Mutation of each residue within the conserved catalytic tetrad (Asp52, Tyr57, Lys84, and His126) to alanine (B10760859) resulted in a significant loss of enzyme activity, exceeding 97.8%, across different substrate groups ebi.ac.ukresearchgate.netnih.gov. This highlights the essential nature of these residues for the catalytic mechanism of PR.

While studies on other AKRs have shown varying impacts of mutations on catalytic efficiency and substrate binding acs.org, the comprehensive loss of activity upon alanine substitution of the catalytic tetrad in PR underscores their collective importance for the enzyme's function in this compound reduction and the reduction of other substrates.

Table 1: Impact of Site-Directed Mutagenesis on this compound Reductase Activity

| Residue Mutated | Mutation | Effect on Enzyme Activity (Relative to Wild Type) | Substrates Affected | Source |

| Asp52 | Ala | >97.8% Loss | All tested substrate groups | ebi.ac.ukresearchgate.netnih.gov |

| Tyr57 | Ala | >97.8% Loss | All tested substrate groups | ebi.ac.ukresearchgate.netnih.gov |

| Lys84 | Ala | >97.8% Loss | All tested substrate groups | ebi.ac.ukresearchgate.netnih.gov |

| His126 | Ala | >97.8% Loss | All tested substrate groups | ebi.ac.ukresearchgate.netnih.gov |

Engineering Chemoselectivity through Residue Substitution (e.g., His126 for Carbonyl to Ene Reduction Shift)

Recent research has demonstrated that specific residue substitutions in this compound reductase can dramatically alter its chemoselectivity. Notably, substitution of His126, a member of the catalytic tetrad, with amino acids other than glutamine has been shown to switch PR's activity from its native carbonyl reduction to ene reduction nih.govresearcher.lifeacs.orgscilit.com. This indicates that His126 plays a crucial role in determining the type of double bond reduced by the enzyme.

Molecular simulation studies suggest that both the substrate-binding pose within the active site and the specific properties of the residue at position 126 are critical determinants of this chemoselectivity nih.govresearcher.lifeacs.orgscilit.com. Given the conservation of His126 in many AKR superfamily carbonyl reductases, this finding suggests a potential strategy for engineering novel ene reductases from existing AKRs through targeted mutagenesis at the corresponding site nih.govresearcher.lifeacs.orgscilit.com.

SAR of this compound-Derived Analogues (e.g., N4-oxides)

This compound is related to a group of alkaloids found in Rauvolfia and Alstonia species, including this compound N4-oxide pageplace.demdpi.comresearchgate.net. Studies on this compound-derived analogues, such as N4-oxides, contribute to understanding how structural modifications impact their properties and potential biological activities.

This compound N4-oxide has been isolated from Alstonia yunnanensis mdpi.comresearchgate.net. While the primary focus in the search results regarding this compound N4-oxide is its isolation and presence alongside other alkaloids, some studies on indole derivatives, including this compound N4-oxide, have explored their anti-inflammatory activity, specifically selective inhibition against COX-2 mdpi.com. This compound N4-oxide showed a potency percentage of 94.77% against COX-2 in one study mdpi.com. This suggests that oxidation at the N4 position can influence the biological interactions of the this compound scaffold.

The SAR of this compound-derived analogues is part of broader investigations into the diverse biological activities of indole alkaloids, where variations in the core structure and substituents are correlated with different pharmacological effects mdpi.commdpi.com. The presence or modification of the N4 position, as seen with N4-oxides, represents one such structural variation that can impact activity.

Table 2: Anti-inflammatory Activity of this compound N4-oxide and Related Compounds

| Compound | Structure Type | Source Plant | Activity Against COX-2 | Potency (%) | Source |

| This compound N4-oxide | Indole Alkaloid | Alstonia yunnanensis | Selective Inhibition | 94.77 | mdpi.com |

| Raucaffrinoline N4-oxide | Indole Alkaloid | Alstonia yunnanensis | Selective Inhibition | 88.09 | mdpi.com |

| Vinorine (B1233521) N4-oxide | Indole Alkaloid | Alstonia yunnanensis | Selective Inhibition | 94.05 | mdpi.com |

| Indomethacin | Non-steroidal Anti-inflammatory Drug (Control) | - | Inhibition | 1.0 (Potency ratio) | mdpi.com |

Synthetic and Chemoenzymatic Methodologies

Total Chemical Synthesis of Perakine and Related Alkaloids

Total chemical synthesis provides a route to this compound and its analogues independent of their natural isolation. This often involves multi-step sequences designed to build the complex indole (B1671886) alkaloid skeleton with high precision.

Asymmetric synthesis is crucial for accessing the naturally occurring enantiomers of indole alkaloids, which often exhibit specific biological activities. Strategies for the asymmetric synthesis of complex indole alkaloid skeletons involve the development of methods to control the formation of chiral centers and the stereochemistry of the fused ring systems. Asymmetric organocatalysis and asymmetric Pictet-Spengler reactions are among the powerful strategies employed for the enantioselective construction of indole alkaloid core structures. plantaedb.comnih.govwikipedia.org These approaches aim to build complexity efficiently and stereoselectively, often utilizing cascade reactions to form multiple bonds and stereocenters in a single sequence. plantaedb.com

This compound belongs to the C-19 methyl-substituted sarpagine-ajmaline series of indole alkaloids, characterized by a methyl group at the C-19 position in addition to the asymmetric centers typical of the sarpagine/ajmaline (B190527) framework. nih.govresearchgate.netebi.ac.uk The total synthesis of alkaloids in this group, including 19(S),20(R)-dihydroperaksine-17-al, 19(S),20(R)-dihydroperaksine, and this compound itself, has been achieved through general strategies. nih.govebi.ac.ukmims.comwikipedia.org Key chemical transformations utilized in these syntheses include critical reactions such as haloboration, regioselective hydroboration, controlled oxidation, and palladium-catalyzed α-vinylation. nih.govwikipedia.org The synthesis often involves the construction of a pentacyclic core structure, which serves as a common intermediate for accessing various alkaloids within this family. nih.govebi.ac.ukwikipedia.org Efforts have also been directed towards the synthesis of other related C-19 methyl-substituted alkaloids like talcarpine, N4-methyltalpinine, O-acetyltalpinine, and macrocarpines F–G. wikipedia.orgresearchgate.netnih.gov

Strategies for Asymmetric Synthesis of Complex Indole Alkaloid Skeletons

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis and chemoenzymatic methods offer environmentally friendly and highly selective alternatives or complements to total chemical synthesis, leveraging the exquisite specificity of enzymes.

This compound reductase (PR), an enzyme from Rauvolfia serpentina, plays a role in the biosynthesis of ajmaline, catalyzing the NADPH-dependent reduction of the aldehyde this compound to the alcohol raucaffrinoline. nih.govwikipedia.org PR has been identified as the first member of the aldo-keto reductase (AKR) 13D family. nih.gov Beyond its natural substrate, PR demonstrates the ability to catalyze asymmetric reductions of a variety of carbonyl compounds, including α,β-unsaturated ketones and aryl ketones. nih.govwikipedia.org This enzymatic reduction can produce chiral allylic and aryl alcohols with high enantioselectivity, often exceeding 99% enantiomeric excess (ee). nih.govwikipedia.org The enzyme exhibits activity over a relatively wide temperature and pH range, highlighting its robustness as a biocatalyst for asymmetric reduction reactions. wikipedia.org

Enzyme engineering involves modifying enzymes to enhance or alter their catalytic properties, such as activity, substrate specificity, and stability, for specific synthetic applications. Techniques like site-directed mutagenesis and directed evolution are used to achieve these modifications. In the context of this compound reductase, studies have shown that single point mutations can significantly impact the enzyme's activity and even switch its chemoselectivity. For instance, substitution of His126 in PR has been shown to shift its activity from carbonyl reduction to ene reduction. This demonstrates the potential of enzyme engineering to tailor this compound reductase or other relevant enzymes for catalyzing specific transformations in the synthesis of this compound analogues or other chiral molecules.

Advanced Analytical Techniques for Perakine Characterization and Detection

Chromatographic Separation Methods

Chromatography plays a crucial role in isolating perakine from other compounds present in a sample before detection and analysis. Different chromatographic techniques are employed based on the sample complexity and the required level of separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UPLC)

HPLC is a widely used technique for the separation of non-volatile or thermally labile compounds like alkaloids. It separates components based on their differential partitioning between a mobile phase and a stationary phase globalresearchonline.net. HPLC analysis has been utilized in studies involving this compound, for instance, to monitor enzymatic reactions where this compound is a substrate or product researchgate.netnih.gov.

In one study investigating this compound reductase, an enzyme involved in this compound biosynthesis, HPLC was used to quantify reaction products. The HPLC conditions included a Lichrospher 60 RP-select B column (250 × 4 mm, Merck) with a mobile phase of 20% acetonitrile (B52724) and 80% water (pH 2.3) at a flow rate of 1 ml/min. Detection was performed at 254 nm for alkaloids researchgate.net. Another study used an isocratic HPLC system with 30%:70% acetonitrile:H₂O (pH 2.3) on a Lichrospher 60 RP-select B column (250 × 4 mm) at 1 ml/min flow rate to monitor enzyme activity with this compound nih.gov.

Ultra-High-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller particle sizes in columns (<2 µm), allowing for faster separations, improved resolution, and increased sensitivity compared to traditional HPLC ijsrtjournal.commdpi.com. While direct examples of UPLC specifically for this compound characterization are less prevalent in the provided results, UPLC-MS has been used for the analysis of alkaloids in plant extracts, demonstrating its potential for this compound analysis in complex matrices vtt.fi. UPLC offers advantages in terms of reduced analysis time and solvent consumption ijsrtjournal.com.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, cost-effective, and rapid technique used for the separation of non-volatile mixtures azecs.azlibretexts.org. It is often used for monitoring reaction progress, qualitative analysis, and preliminary separation before other techniques azecs.azlibretexts.org. TLC has been used in the purification and analysis of compounds related to this compound biosynthesis and synthesis acs.orgpjsir.org. For example, TLC on silica (B1680970) gel with solvent systems like CHCl₃/EtOH (9:1) or EtOAc/hexanes has been used to monitor reaction completeness and purify intermediates in the synthesis of dihydroperaksine (B1209952) and peraksine (B1174184) acs.org. TLC has also been used to examine the presence of raucaffricine, a related alkaloid, using solvent systems like butanol-acetic acid-water pjsir.org. The separation in TLC is based on the differential affinities of compounds for the stationary phase (commonly silica or alumina) and the mobile phase azecs.azlibretexts.org. The retention factor (Rf) is a key parameter in TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front libretexts.org.

Mass Spectrometry (MS) and Coupled Techniques

Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of compounds synthinkchemicals.commanchester.ac.uk. When coupled with chromatographic techniques, MS becomes an even more potent tool for the analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry wikipedia.org. This hyphenated technique is particularly useful for analyzing complex mixtures containing non-volatile or semi-volatile compounds like this compound. LC-MS allows for the separation of individual components and provides their mass spectra, aiding in their identification and characterization wikipedia.org. LC-MS has been used for the quantitation of alkaloids in various biological matrices wikipedia.orgnih.gov. In the context of this compound, LC-MS can be used to detect and potentially quantify this compound in plant extracts or biological samples by targeting its specific mass-to-charge ratio. LC-MS is also appropriate for metabolomics studies, offering broad coverage of various chemicals wikipedia.org.

Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an advanced MS technique that involves multiple stages of mass analysis, typically including fragmentation of selected ions synthinkchemicals.comfarmaciajournal.com. This fragmentation process generates characteristic product ions that provide detailed structural information about the compound synthinkchemicals.commanchester.ac.uk. LC-MS/MS is highly sensitive and specific, making it invaluable for the identification and quantification of trace levels of compounds in complex matrices synthinkchemicals.commeasurlabs.com.

LC-MS/MS is a powerful tool for structural elucidation of unknown compounds by analyzing the fragmentation patterns of their precursor ions synthinkchemicals.comchromatographyonline.comamericanpharmaceuticalreview.comnih.gov. By comparing experimental fragmentation data with spectral databases or in silico predictions, the structure of an analyte can be determined or confirmed chromatographyonline.comnih.gov. In the analysis of plant extracts, LC-MS/MS can be used to identify this compound and related alkaloids by matching their retention times and fragmentation patterns with those of standards or known spectral data scielo.br.

Furthermore, LC-MS/MS is widely used for the quantitative analysis of target compounds using techniques like Multiple Reaction Monitoring (MRM) nih.gov. This involves monitoring specific precursor-to-product ion transitions that are unique to the analyte of interest, providing high selectivity and sensitivity for quantification even in complex samples measurlabs.comnih.gov. While specific LC-MS/MS parameters for this compound quantification are not detailed in the provided abstracts, the technique's general applicability for the quantification of alkaloids and other small molecules in complex biological samples is well-established wikipedia.orgnih.govmeasurlabs.comnih.gov. LC-MS/MS offers advantages in terms of shorter analysis time and higher sensitivity and specificity compared to some other detection methods wikipedia.org.

Spectroscopic Techniques in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and confirmation of organic compounds, including complex alkaloids such as this compound. By analyzing the interaction of atomic nuclei (commonly ¹H and ¹³C) with an external magnetic field, NMR provides detailed information about the number and type of atoms in a molecule, their connectivity, and their spatial arrangement.

Research involving the characterization of indole (B1671886) alkaloids from Rauvolfia species frequently employs NMR spectroscopy. Studies isolating this compound and related alkaloids like raucaffrinoline have utilized extensive spectroscopic methods, including NMR, to determine their structures. Comparisons of NMR data of newly isolated compounds with known alkaloids like this compound are a standard approach for structural confirmation. wikipedia.org While specific detailed NMR spectral data for this compound were not extensively provided in the search results, the consistent mention of NMR in studies characterizing Rauvolfia alkaloids underscores its indispensable role in confirming the intricate structure of this compound. wikipedia.org

UV-Visible Spectroscopy for Detection and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique in the analysis of organic compounds due to its simplicity and ability to detect the presence of chromophores. For this compound, which contains an indole chromophore as part of its structure, UV-Vis spectroscopy is a valuable tool for detection and contributes to purity assessment.

Studies involving Rauvolfia alkaloids have recorded UV/VIS spectra, noting characteristic maxima associated with the indole chromophore. The UV-Vis spectrum of this compound exhibits absorption bands in the ultraviolet region due to the electronic transitions within the indole moiety. These characteristic absorption patterns can be used for the qualitative identification of this compound in samples and for quantitative analysis based on Beer-Lambert Law, provided there are no significant interferences from other UV-absorbing compounds. UV-Vis detection is also commonly coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for monitoring and assessing the purity of isolated this compound.

Advanced Methodologies for Biotransformation Product Analysis

The study of this compound's metabolic fate involves identifying and characterizing its biotransformation products. In plants, this compound is known to be a substrate for this compound reductase, an enzyme that catalyzes the NADPH-dependent reduction of this compound to raucaffrinoline. ebi.ac.uk Analyzing these biotransformation products requires advanced analytical methodologies, primarily based on separation techniques coupled with sensitive detection methods.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for separating this compound from its biotransformation products and the complex matrix in which they are found. ebi.ac.uk HPLC, often coupled with UV-Vis detection, is used to monitor the progress of enzymatic reactions involving this compound and to quantify the formation of products like raucaffrinoline. ebi.ac.uk

Mass Spectrometry (MS), especially when coupled with chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of biotransformation products. LC-MS allows for the separation of a mixture by HPLC followed by the mass analysis of the eluted compounds, providing information about their molecular weight and fragmentation patterns. This is crucial for identifying known metabolites and elucidating the structures of novel biotransformation products. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help determine the elemental composition of metabolites.

While detailed analytical protocols or comprehensive data tables specifically for the analysis of this compound biotransformation products were not extensively available in the search results, the general application of LC-MS-based methodologies in biotransformation studies is well-established. These techniques enable researchers to track the conversion of this compound and characterize the resulting metabolites, providing insights into the metabolic pathways involving this indole alkaloid. ebi.ac.uk

Future Research Trajectories

In-depth Elucidation of Undetected Enzymatic Steps in the Perakine Biosynthesis

The biosynthesis of this compound is part of the intricate network of monoterpenoid indole (B1671886) alkaloids produced by Rauvolfia plants. While some enzymatic steps in related pathways, such as the ajmaline (B190527) pathway, have been characterized, the complete sequence of enzymatic transformations leading specifically to this compound is not fully understood. Notably, the enzyme responsible for the isomerization of vomilenine (B1248388) into this compound, a step that can occur chemically under acidic conditions, has not yet been detected. researchgate.netnih.gov Future research should focus on identifying and characterizing these missing enzymatic links in the this compound biosynthetic pathway. This could involve employing advanced biochemical techniques, enzyme assays, and potentially genetic or proteomic approaches to pinpoint the specific proteins catalyzing these reactions. Understanding these steps is crucial for a complete picture of how this compound is produced in nature and could open avenues for its biotechnological production.

Comprehensive Mechanistic Investigations of this compound's Pharmacological Activities

This compound has shown potential pharmacological activities, including antitumor and cardioprotective effects. biosynth.comviamedica.plviamedica.pl While preliminary research suggests interference with cellular processes and disruption of malignant cell proliferation in cancer, and involvement with the TLR4/NF-κB signaling pathway in cardioprotection, the detailed molecular mechanisms underlying these effects require comprehensive investigation. biosynth.comviamedica.plviamedica.pl Future studies should aim to precisely delineate the specific protein targets, signaling pathways, and cellular events modulated by this compound. This could involve a combination of in vitro and in vivo studies, utilizing techniques such as receptor binding assays, enzyme activity measurements, cell signaling analysis, and gene expression profiling. A thorough understanding of this compound's mechanism of action is essential for evaluating its therapeutic potential and guiding the development of related compounds.

Rational Design and Development of this compound-Inspired Bioactive Compounds

The unique structural features of this compound, particularly its ajmalan-type skeleton, provide a basis for the rational design and synthesis of novel bioactive compounds. By understanding the structure-activity relationships of this compound and its potential targets, researchers can design analogs with improved efficacy, selectivity, or pharmacokinetic properties. Future research should focus on using computational modeling and medicinal chemistry approaches to design and synthesize this compound derivatives. ictactjournals.instanford.edu This could involve modifying specific functional groups, altering the core alkaloid structure, or incorporating elements from other known bioactive scaffolds. Subsequent biological evaluation of these designed compounds would help identify those with enhanced therapeutic potential, potentially leading to the development of new drug candidates inspired by the this compound structure.

Advanced Biocatalytic Engineering of this compound Reductase for Industrial Applications

This compound reductase (PR) is a key enzyme in a side branch of the ajmaline biosynthetic pathway, catalyzing the NADPH-dependent reduction of this compound to raucaffrinoline. researchgate.netresearchgate.netnih.govnih.govnih.gov PR is the first identified member of the aldo-keto reductase (AKR) 13D subfamily and exhibits broad substrate acceptance. researchgate.netresearchgate.netnih.govnih.govchemfaces.com Future research should explore advanced biocatalytic engineering of this compound reductase for potential industrial applications, such as the production of raucaffrinoline or other valuable reduced compounds. researchgate.net This could involve directed evolution or rational design strategies to improve enzyme activity, stability, substrate specificity, or cofactor utilization. acs.org Understanding the structural basis of PR activity, including the role of its catalytic tetrad (Asp52, Tyr57, Lys84, His126) and conformational changes upon NADPH binding, is crucial for successful engineering efforts. researchgate.netnih.govnih.govnih.govchemfaces.com Site-directed mutagenesis has already shown that altering key residues can significantly impact enzyme activity and even switch chemoselectivity. researchgate.netnih.govresearchgate.netacs.org

Integration of Multi-Omics Data (Transcriptomics, Metabolomics) for Systems-Level Understanding

To gain a holistic understanding of this compound biosynthesis and its role within the plant system, future research should integrate multi-omics data, specifically transcriptomics and metabolomics. nih.govmetwarebio.commdpi.combiorxiv.orgmdpi.com Transcriptomics provides insights into gene expression patterns, while metabolomics offers a snapshot of the metabolic profile. metwarebio.commdpi.com By integrating these datasets from Rauvolfia species under different conditions (e.g., developmental stages, environmental stresses), researchers can identify genes correlated with this compound accumulation and potentially involved in its biosynthesis or regulation. biorxiv.orgmdpi.com This integration can help identify candidate genes encoding the undetected enzymes in the pathway (Section 8.1) and provide a systems-level view of how this compound production is regulated within the plant. biorxiv.org Advanced bioinformatics tools and network analysis can be employed to uncover complex relationships between gene expression, metabolite levels, and environmental factors, contributing to a more complete understanding of this compound biology. metwarebio.commdpi.combiorxiv.org

Q & A

Q. What experimental methods are essential for identifying and characterizing Perakine in plant extracts?

To identify this compound (C₂₁H₂₂N₂O₃), researchers should combine chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) enables precise separation and molecular weight confirmation (350.41 g/mol) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for distinguishing this compound from related indole alkaloids . Comparative analysis with spectral databases (e.g., Gao et al., 2015) ensures accurate identification .

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₂N₂O₃ | |

| Molecular Weight | 350.41 g/mol | |

| Melting Point | 186°C | |

| Plant Source | Rauvolfia serpentina |

Q. How is this compound integrated into the biosynthetic pathways of monoterpenoid indole alkaloids (MIAs)?

this compound is a precursor in the ajmaline biosynthesis pathway. Its conversion to raucaffrinoline is catalyzed by NADPH-dependent this compound reductase (PR), a key enzyme in the side-branch pathway . Researchers should use isotopic labeling (e.g., ¹³C-glucose) to trace metabolic flux and mutant plant lines (e.g., EMS-induced Catharanthus roseus mutants) to identify regulatory nodes . Enzyme activity assays (pH 7.0, 30°C) with UV-Vis monitoring at 340 nm (NADPH depletion) are standard for validating PR function .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) provides reliable quantification, with calibration curves validated against purified standards . For enhanced sensitivity, Liquid Chromatography-Tandem MS (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is preferred, using transitions such as m/z 351 → 189 . Sample preparation should include solid-phase extraction (C18 columns) to reduce matrix interference .

Advanced Research Questions

Q. How can this compound reductase (PR) be engineered to alter substrate specificity for α,β-unsaturated ketones?

Rational design targeting the PR active site (e.g., Arg127 mutation) can shift chemoselectivity from carbonyl (CO) to carbon-carbon (CC) bond reduction . Methodology:

- Site-directed mutagenesis : Replace Arg127 with Ala/Glu to disrupt hydrogen bonding with the carbonyl group.

- Activity screening : Use GC-MS to analyze reduction products (e.g., allylic alcohols vs. saturated ketones).

- Kinetic analysis : Compare kₐₜₜ and Kₘ values (NADPH cofactor) between wild-type and mutants .

Table 2: Impact of Arg127 Mutations on PR Selectivity

| Mutation | Substrate | Major Product | Selectivity Shift |

|---|---|---|---|

| Arg127Ala | α,β-unsaturated ketone | Allylic alcohol | CO → CC |

| Arg127Glu | α,β-unsaturated ketone | Saturated ketone | Non-selective |

Q. What structural insights from X-ray crystallography inform PR’s catalytic mechanism?

PR’s 3D structure (PDB: 2V7X) reveals a conserved AKR superfamily fold with a catalytic triad (Tyr58, Lys84, Asp51) . Researchers should perform:

- Crystallization : Optimize conditions (20% PEG 3350, 0.2 M ammonium sulfate) for diffraction-quality crystals.

- Molecular docking : Simulate substrate binding using AutoDock Vina to identify steric constraints near Arg126.

- Electrostatic potential mapping : Analyze active-site polarity to predict reduction stereochemistry .

Q. How can conflicting data on this compound’s metabolic flux in mutant lines be resolved?

Contradictions often arise from incomplete pathway blocking or compensatory enzyme upregulation. Strategies include:

- Multi-omics integration : Combine transcriptomics (RNA-Seq) and metabolomics (LC-MS) to identify off-target mutations .

- Knockout validation : Use CRISPR/Cas9 to silence candidate genes (e.g., PR-like enzymes) and reassess flux via ¹³C-labeling .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate biological variability from technical noise .

Q. What methodologies enable tracing this compound’s role in interspecies alkaloid transfer?

Co-culture systems (e.g., Rauvolfia with endophytic fungi) paired with Stable Isotope Probing (SIP) can track this compound uptake. Use:

- Isotope Ratio MS : Detect ¹⁵N-Perakine in fungal hyphae.

- Fluorescence microscopy : Tag this compound with BODIPY dyes to visualize translocation .

- Ethical reporting : Adhere to NIH guidelines for replicability, including detailed growth conditions and negative controls .

Guidance for Data Reporting

- Reproducibility : Document experimental parameters (e.g., buffer pH, temperature gradients) in Supplementary Information .

- FAIR Data : Deposit raw spectra, crystallographic data, and mutant sequences in repositories like Zenodo with persistent identifiers .

- Conflict resolution : Transparently report outliers and statistical adjustments in the Methods section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.